

cross-section data validation for Uranium-233 in different neutron spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Uranium-233**

Cat. No.: **B1220462**

[Get Quote](#)

A Comparative Guide to Uranium-233 Neutron Cross-Section Data Validation

For Researchers, Scientists, and Nuclear Engineers

This guide provides an objective comparison of experimental and evaluated nuclear cross-section data for **Uranium-233** (^{233}U) across thermal, epithermal, and fast neutron spectra. It is intended to serve as a resource for researchers and scientists involved in nuclear reactor physics, criticality safety, and advanced reactor design, particularly those utilizing the thorium-uranium fuel cycle. The information presented herein is compiled from various experimental measurements and the latest releases of major evaluated nuclear data libraries.

Comparative Analysis of ^{233}U Cross-Section Data

The accurate knowledge of neutron-induced reaction cross-sections for ^{233}U is paramount for the design and safe operation of nuclear systems based on the thorium-uranium fuel cycle. Discrepancies between different evaluated data libraries and experimental results can lead to significant uncertainties in reactor performance parameters. This section presents a summary of quantitative data for fission, capture, and scattering cross-sections in different neutron energy ranges.

Cross-Section Data Summary

The following tables provide a comparison of experimental ^{233}U cross-section values with data from prominent evaluated nuclear data libraries: ENDF/B-VIII.0, JEFF-3.3, JENDL-5, and CENDL-3.2.

Table 1: Thermal Neutron Cross-Sections (at 0.0253 eV)

Reaction	Experimental Value (barns)	ENDF/B-VIII.0 (barns)	JEFF-3.3 (barns)	JENDL-5 (barns)	CENDL-3.2 (barns)
Fission (n,f)	531.1 ± 1.3	531.56	531.56	531.56	531.56
Radiative Capture (n,y)	45.5 ± 0.9	45.36	45.36	45.36	45.36
Scattering (n,s)	12.30 ± 0.70 [1][2]	12.87	12.87	12.87	12.87

Note: The evaluated library values for fission and capture at thermal energy are highly consistent, stemming from a consensus in recent evaluations.

Table 2: Fission Cross-Section in the Fast Neutron Spectrum

Energy Range	Experimental Data (barns)	ENDF/B-VIII.0 (barns)	JEFF-3.3 (barns)	JENDL-5 (barns)	CENDL-3.2 (barns)
0.1 - 3.6 MeV	Uniform reduction of 2.0% from JENDL-3.2 in a revised evaluation[3]	~1.9 - 2.1	~1.9 - 2.1	~1.9 - 2.1	~1.9 - 2.1
0.6 MeV	Ratio to ^{235}U fission: ~1.7[3]	Consistent with ratio	Consistent with ratio	Consistent with ratio	Consistent with ratio
6.6 MeV	Ratio to ^{235}U fission: ~1.45[3]	Consistent with ratio	Consistent with ratio	Consistent with ratio	Consistent with ratio

Table 3: Capture-to-Fission Ratio (α) in the Resonance Region

The capture-to-fission ratio ($\alpha = \sigma_y / \sigma_f$) is a critical parameter for the neutron economy of a reactor. Significant discrepancies have been observed in this ratio for ^{233}U among different evaluations and experimental data sets, highlighting the need for further measurements.[4] Recent measurements have been proposed to address these inconsistencies.[4]

Energy Range	Key Observation
Resonance Region	Wide disparities exist between different evaluated data libraries and the limited experimental data available.[4] This ratio is poorly known and requires new experiments for validation.[4]

A recent evaluation of the ^{233}U neutron capture cross-section between 3 keV and 1 MeV, incorporating new experimental data, suggests a systematically lower value than those in the latest major evaluated libraries.[5] This re-evaluation led to a reduction of nearly 50% around

20 keV compared to JENDL-5 and showed slightly improved performance in criticality benchmark calculations.[5]

Experimental Methodologies

The validation of evaluated nuclear data relies on high-quality experimental measurements. Several techniques are employed to measure neutron cross-sections with high precision.

Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a primary method for measuring energy-dependent cross-sections.[6] It is particularly effective for resolving resonances in the epithermal energy range.

Key Features:

- Pulsed Neutron Source: A pulsed neutron beam is generated, typically by a linear accelerator like GELINA (Geel Linear Accelerator).[4]
- Flight Path: Neutrons travel down a long flight path to a detector.
- Energy Determination: The neutron energy is determined by measuring the time it takes for the neutron to travel from the source to the detector.
- Detectors: Different detectors are used depending on the reaction being studied. For instance, fission events can be detected using ionization chambers, while capture events are often measured with scintillators like C₆D₆.[4]

Neutron Activation Analysis (NAA)

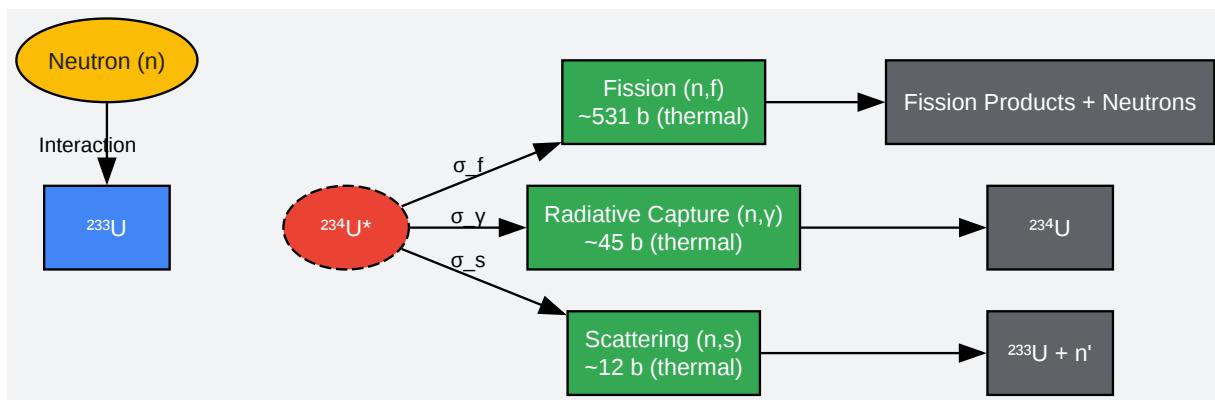
Neutron Activation Analysis is a sensitive technique used to measure thermal neutron capture cross-sections and resonance integrals.[6]

Protocol:

- Irradiation: A sample of the material of interest is irradiated in a well-characterized neutron flux, often within a research reactor.

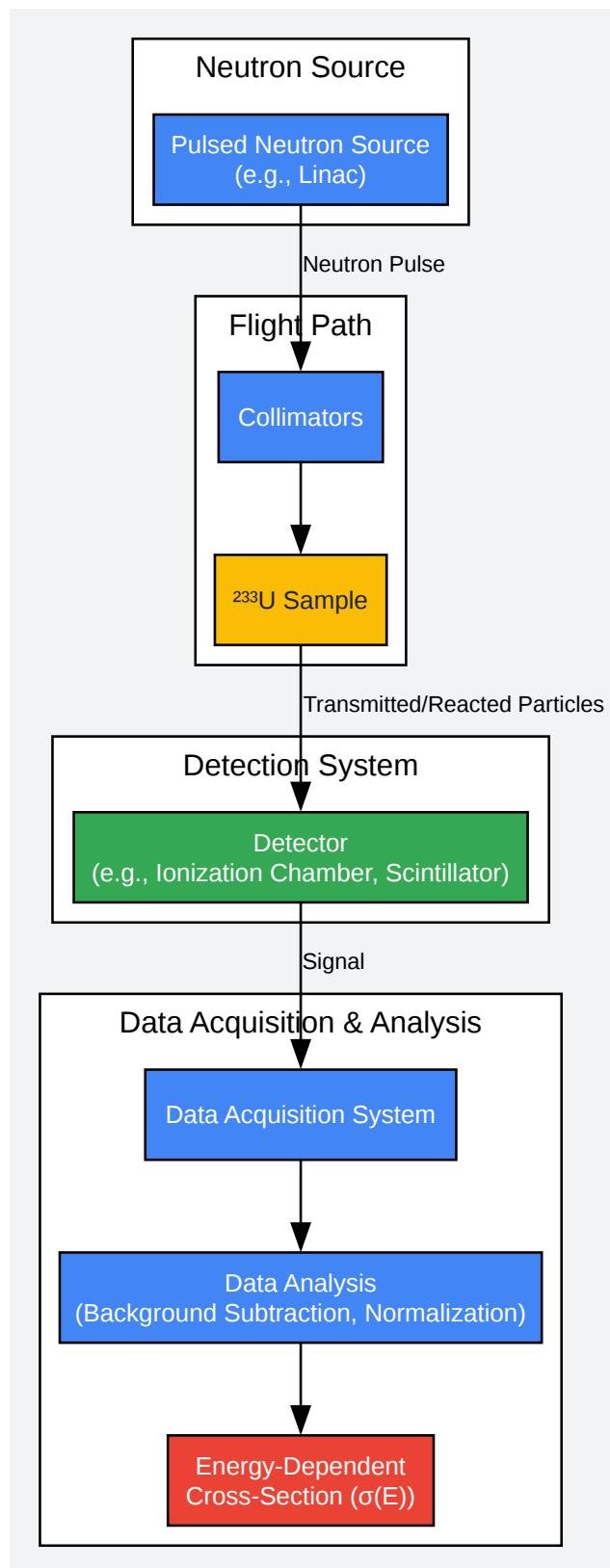
- Decay Measurement: After irradiation, the sample is removed, and the gamma rays emitted from the decay of the activated product nuclei are measured using a high-resolution detector (e.g., HPGe).
- Cross-Section Calculation: The capture cross-section can be determined from the induced activity, the neutron flux, and the number of target nuclei.

Scattering Cross-Section Measurements


Direct measurement of scattering cross-sections involves detecting the scattered neutrons.

Example Protocol for Thermal Scattering Cross-Section:

- Neutron Source: A moderated neutron spectrum from a source like Californium-252 (^{252}Cf) is used.[1][2]
- Sample: A thin, rolled metal sample of ^{233}U is placed in the neutron beam.
- Detection: Scattered neutrons are detected using detectors with high neutron sensitivity and low gamma sensitivity, such as Helium-3 (^3He) detectors, often arranged in an annular geometry.[1][2]
- Corrections: The experimental data must be corrected for various factors, including background, air scattering, self-absorption within the sample, and contributions from fission events.[1][2]


Visualizing Nuclear Data Processes

To better understand the relationships and workflows involved in cross-section data validation, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Neutron interaction pathways with a **Uranium-233** nucleus.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Time-of-Flight (TOF) cross-section measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. osti.gov [osti.gov]
- 4. epj-conferences.org [epj-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [cross-section data validation for Uranium-233 in different neutron spectra]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220462#cross-section-data-validation-for-uranium-233-in-different-neutron-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com